![molecular formula C14H12N2S B14377982 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-20-5](/img/structure/B14377982.png)
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine involves several steps, including the formation of the thiophene ring and the diazepine ring. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
化学反応の分析
Types of Reactions
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thienodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine exerts its effects by binding to the benzodiazepine receptor site on the GABA receptor. This enhances the efficiency and effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system . The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of neuronal excitability.
類似化合物との比較
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Triazolam: A benzodiazepine with a triazole ring, used for its hypnotic effects.
Alprazolam: A benzodiazepine with a triazole ring, known for its anxiolytic properties.
Uniqueness
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the thiophene ring enhances its binding affinity to GABA receptors, making it a valuable compound for research in neuropharmacology .
特性
CAS番号 |
90070-20-5 |
|---|---|
分子式 |
C14H12N2S |
分子量 |
240.33 g/mol |
IUPAC名 |
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C14H12N2S/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10/h2-6,8-9H,7H2,1H3 |
InChIキー |
CZDPXYRUSDHNKX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


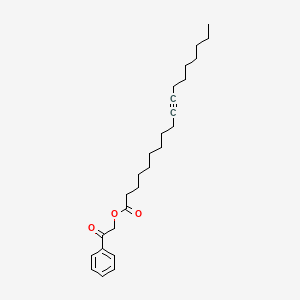
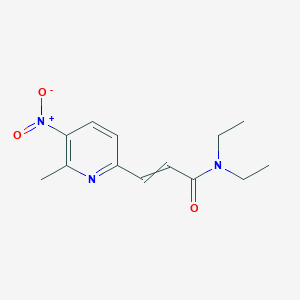
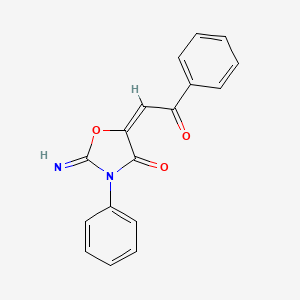
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
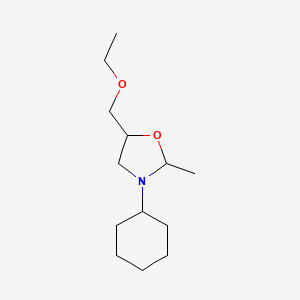
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
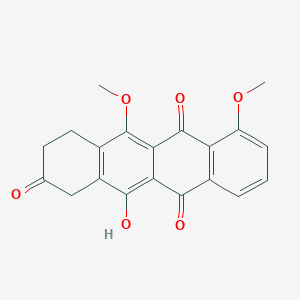

![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
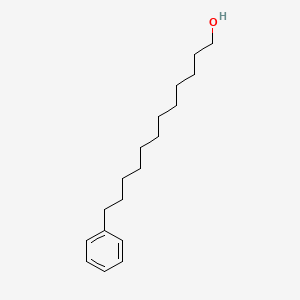
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
